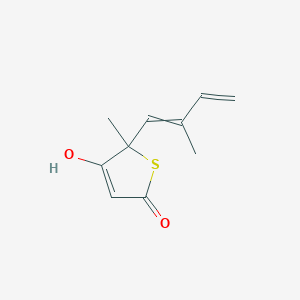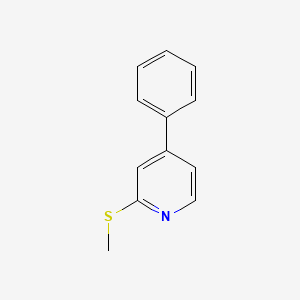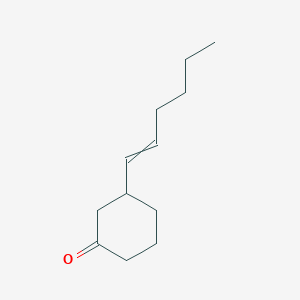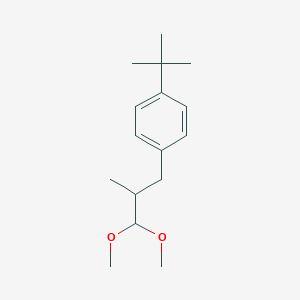
Cobalt--molybdenum (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–molybdenum (1/3) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and efficiency compared to its individual components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/3) can be synthesized using various methods, including hydrothermal synthesis, solvothermal synthesis, and electroless deposition. One common method involves the hydrothermal synthesis of cobalt molybdenum sulfide nanosheets. This method typically involves the reaction of cobalt and molybdenum precursors in a hydrothermal reactor at elevated temperatures and pressures . Another method involves the solvothermal synthesis of cobalt molybdenum metal-organic frameworks using organic linkers such as 1,3,5-benzene tricarboxylic acid .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/3) can be produced using large-scale hydrothermal or solvothermal reactors. These methods allow for the controlled synthesis of the compound with high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the efficient production of the desired material.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt–molybdenum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxygen evolution reaction (OER), which is a key step in water splitting for hydrogen production . The compound also participates in hydrogenation and dehydrogenation reactions, which are essential in catalytic processes .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/3) include hydrogen, oxygen, and various organic compounds. The reaction conditions often involve elevated temperatures and pressures, as well as the presence of solvents or catalysts to facilitate the reactions .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/3) depend on the specific reaction and conditions. For example, in the oxygen evolution reaction, oxygen gas is produced as a major product . In hydrogenation reactions, the major products can include reduced organic compounds such as alcohols or hydrocarbons .
Applications De Recherche Scientifique
Cobalt–molybdenum (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction and hydrogenation reactions . In biology and medicine, the compound is being explored for its potential antimicrobial and antifungal properties . In industry, cobalt–molybdenum (1/3) is used in the production of advanced materials, such as electrocatalysts for energy storage and conversion technologies .
Mécanisme D'action
The mechanism of action of cobalt–molybdenum (1/3) involves the synergistic interaction between cobalt and molybdenum atoms. This interaction enhances the catalytic activity and stability of the compound. For example, in the oxygen evolution reaction, the coordination of cobalt and molybdenum with organic linkers improves the action of Tafel slope and overpotential, leading to enhanced OER activity . The molecular targets and pathways involved in these reactions include the activation of oxygen and hydrogen molecules, as well as the formation and breaking of chemical bonds.
Comparaison Avec Des Composés Similaires
Cobalt–molybdenum (1/3) can be compared with other similar compounds, such as cobalt sulfide, molybdenum disulfide, and cobalt molybdenum boride. Compared to these compounds, cobalt–molybdenum (1/3) exhibits superior catalytic activity and stability, making it a more efficient and durable catalyst for various reactions . The unique combination of cobalt and molybdenum in a specific ratio contributes to its enhanced properties and performance.
List of Similar Compounds:- Cobalt sulfide
- Molybdenum disulfide
- Cobalt molybdenum boride
- Cobalt molybdenum metal-organic frameworks
Propriétés
Numéro CAS |
516448-46-7 |
|---|---|
Formule moléculaire |
CoMo3 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/Co.3Mo |
Clé InChI |
IMBUEXKIMSHAKH-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Mo].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)

![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)

![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)

![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)



![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)
